molecular formula C14H7ClFNO2 B12465101 4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione

4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione

Cat. No.: B12465101
M. Wt: 275.66 g/mol
InChI Key: PYNRVBUMXVYUTK-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of 4-chlorophthalic anhydride with 2-fluoroaniline under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless conditions and the use of environmentally friendly reagents, are often employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a quinone derivative .

Scientific Research Applications

4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-phenylisoindole-1,3-dione
  • 2-(2-Fluorophenyl)isoindole-1,3-dione
  • 4-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione

Uniqueness

4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C14H7ClFNO2

Molecular Weight

275.66 g/mol

IUPAC Name

4-chloro-2-(2-fluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7ClFNO2/c15-9-5-3-4-8-12(9)14(19)17(13(8)18)11-7-2-1-6-10(11)16/h1-7H

InChI Key

PYNRVBUMXVYUTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl)F

Origin of Product

United States

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